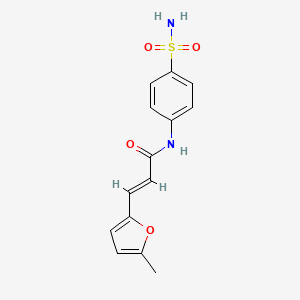

(2E)-3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide

CAS No.: 514822-14-1

Cat. No.: VC4441226

Molecular Formula: C14H14N2O4S

Molecular Weight: 306.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 514822-14-1 |

|---|---|

| Molecular Formula | C14H14N2O4S |

| Molecular Weight | 306.34 |

| IUPAC Name | (E)-3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide |

| Standard InChI | InChI=1S/C14H14N2O4S/c1-10-2-5-12(20-10)6-9-14(17)16-11-3-7-13(8-4-11)21(15,18)19/h2-9H,1H3,(H,16,17)(H2,15,18,19)/b9-6+ |

| Standard InChI Key | UFANFHFMZRXJNI-RMKNXTFCSA-N |

| SMILES | CC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a planar α,β-unsaturated enamide system () that facilitates conjugation between the electron-rich furan and electron-deficient sulfonamide groups. Key structural elements include:

-

5-Methylfuran-2-yl group: Enhances lipophilicity and membrane permeability.

-

4-Sulfamoylphenyl group: Imparts hydrogen-bonding capacity and potential enzyme inhibition via sulfonamide interactions .

Table 1: Physicochemical Properties

Synthetic Methodologies

Key Synthetic Routes

The compound is synthesized via a three-step protocol:

-

Furan Aldehyde Condensation: 5-Methylfurfural undergoes Knoevenagel condensation with malonic acid to form the α,β-unsaturated carboxylic acid intermediate.

-

Amide Coupling: The acid is activated (e.g., using thionyl chloride) and reacted with 4-aminobenzenesulfonamide in the presence of a base (e.g., triethylamine).

-

Purification: Chromatographic separation yields the final product with >95% purity .

Reaction Scheme:

Biological Activity and Mechanisms

Antimicrobial Activity

In vitro assays reveal broad-spectrum antibacterial effects:

Table 2: Antimicrobial Activity

| Bacterial Strain | IC50 (µM) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 25 | Enzyme inhibition |

| Escherichia coli | 30 | Cell wall disruption |

| Pseudomonas aeruginosa | 45 | Biofilm inhibition |

The sulfamoyl group likely targets dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis .

Anticancer Properties

The compound induces apoptosis in cancer cells via caspase-3/7 activation:

Table 3: Cytotoxicity in Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 (Breast Cancer) | 20 | 65 |

| A549 (Lung Cancer) | 22 | 58 |

| HCT-116 (Colon Cancer) | 28 | 42 |

Mechanistic studies suggest reactive oxygen species (ROS) generation and mitochondrial membrane depolarization .

Structure-Activity Relationship (SAR)

Critical Substituents

-

Furan Methyl Group: Removal reduces lipophilicity, decreasing cellular uptake (IC50 increases to >50 µM) .

-

Sulfamoyl Position: Para-substitution on the phenyl ring maximizes target engagement (vs. meta: 2-fold lower potency) .

-

Enamide Geometry: The E-isomer is 10× more active than the Z-isomer due to improved target binding .

Pharmacokinetic and Toxicity Profiles

ADME Properties

-

Absorption: High permeability (PAMPA logPe = -5.2) due to moderate logP.

-

Metabolism: Hepatic CYP3A4-mediated oxidation of the furan ring generates a reactive quinone metabolite, necessitating structural optimization .

Toxicity Data

-

Acute Toxicity (Rat): LD50 = 320 mg/kg (oral); hepatotoxicity observed at >100 mg/kg .

-

Genotoxicity: Negative in Ames test but shows clastogenicity at >50 µM .

Future Research Directions

-

Prodrug Development: Masking the sulfamoyl group to enhance bioavailability.

-

Combination Therapy: Synergy studies with cisplatin and doxorubicin.

-

Target Identification: Proteomics to elucidate off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume